molecular formula C21H15F3N4O3 B2968599 3-allyl-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1206994-10-6

3-allyl-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2968599
CAS No.: 1206994-10-6
M. Wt: 428.371
InChI Key: YPAYTBLHIJQDFP-UHFFFAOYSA-N
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Description

3-allyl-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative featuring an allyl group at the 3-position and a 1,2,4-oxadiazole moiety substituted with a 4-(trifluoromethyl)phenyl group at the 1-position. Quinazoline-diones are heterocyclic compounds widely investigated for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.

Properties

IUPAC Name

3-prop-2-enyl-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O3/c1-2-11-27-19(29)15-5-3-4-6-16(15)28(20(27)30)12-17-25-18(26-31-17)13-7-9-14(10-8-13)21(22,23)24/h2-10H,1,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAYTBLHIJQDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione can be accomplished through a multi-step organic synthesis process. Key steps involve the construction of the quinazoline core, the introduction of the 1,2,4-oxadiazole moiety, and the final functionalization with the allyl group. Typical reaction conditions include the use of organic solvents such as dichloromethane or tetrahydrofuran, along with catalysts like palladium on carbon for hydrogenation steps.

Industrial Production Methods

For industrial-scale production, continuous flow synthesis techniques can be employed to enhance efficiency and yield. This process utilizes automated reactors, ensuring consistent reaction conditions and reducing human error. Solvent recovery systems and recycling protocols are integrated to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

  • Oxidation: Can be oxidized using agents like hydrogen peroxide.

  • Reduction: Undergoes reduction reactions in the presence of reducing agents such as sodium borohydride.

  • Substitution: Electrophilic and nucleophilic substitutions at the allyl and trifluoromethyl phenyl groups.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide in an aqueous or organic solvent.

  • Reduction: Sodium borohydride in methanol or ethanol.

  • Substitution: Electrophiles like alkyl halides or nucleophiles like amines.

Major Products

  • Oxidation: Corresponding ketones or alcohols.

  • Reduction: Alcohol derivatives or dehalogenated products.

  • Substitution: Varied products based on the substituents introduced.

Biological Activity

The compound 3-allyl-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule characterized by its unique structural features, which include a quinazoline core, a trifluoromethyl-substituted phenyl group, and an oxadiazole moiety. This intricate structure suggests a variety of potential biological activities, making it a subject of interest in medicinal chemistry.

Structural Overview

The molecular formula of the compound is C21H15F3N4O3C_{21}H_{15}F_3N_4O_3, with a molecular weight of 432.36 g/mol. Its IUPAC name is 3-prop-2-enyl-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione. The presence of the allyl group enhances its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that this compound may exhibit a range of biological activities:

1. Antimicrobial Activity

Studies have shown that derivatives of quinazoline and oxadiazole compounds can act as effective antimicrobial agents. For instance, quinazoline derivatives have been evaluated for their effectiveness against Gram-positive and Gram-negative bacterial strains. In one study, compounds structurally similar to the target compound demonstrated moderate antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli .

CompoundActivity AgainstInhibition Zone (mm)MIC (mg/mL)
Compound 13Staphylococcus aureus965
Compound 15Escherichia coli1575
Compound 14aCandida albicans1170

2. Antifungal Activity

The compound's oxadiazole component is known for its antifungal properties. Research indicates that similar compounds can inhibit the growth of fungi such as Candida albicans, providing a promising avenue for the development of antifungal agents .

3. Anticancer Potential

Quinazoline derivatives have been investigated for their anticancer properties. The structural modifications in the target compound may enhance its ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing quinazoline and oxadiazole rings often interact with enzymes involved in DNA replication and repair processes.
  • Membrane Disruption : The hydrophobic nature of the trifluoromethyl group may facilitate interactions with cell membranes, leading to increased permeability and disruption of cellular integrity.

Case Studies

Research has highlighted several case studies where similar compounds were synthesized and evaluated for their biological activities:

  • Antibacterial Evaluation : A series of quinazoline derivatives were synthesized and tested against various bacterial strains using the agar well diffusion method. Some derivatives exhibited significant activity comparable to standard antibiotics .
  • Antifungal Screening : Compounds were screened for antifungal activity against Candida albicans, revealing that certain modifications led to enhanced efficacy .
  • Cytotoxic Studies : In vitro studies demonstrated that specific derivatives could effectively induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology .

Scientific Research Applications

The compound 3-allyl-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule with a quinazoline core, an oxadiazole ring, and a trifluoromethyl-substituted phenyl group. The presence of the allyl group enhances its reactivity and may influence its interaction with biological targets. This compound has diverse applications in scientific research, including medicinal chemistry and material science.

Potential Applications

  • Medicinal Chemistry Research indicates that this compound may exhibit a range of biological activities. Quinazoline derivatives are known for their pharmacological properties and diverse biological activities, including anti-cancer, anti-microbial, and anti-inflammatory therapies . The unique structure of this compound, with its specific substitution pattern and the incorporation of the oxadiazole ring, may confer distinct biological activities and reactivity compared to other quinazoline derivatives, making it a promising candidate for further research in medicinal chemistry.
  • Interaction Studies Interaction studies focus on how this compound interacts with various biological targets. These interactions may include enzyme inhibition, receptor binding, and effects on cell signaling pathways.
  • ** বহুমুখী অ্যাপ্লিকেশন** The compound belongs to a class of compounds known for their diverse applications in scientific research. Its complex molecular structure, which includes an allyl group, a trifluoromethyl phenyl group, and a quinazoline core, contributes to its potential applications.

Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the construction of the quinazoline core, the introduction of the 1,2,4-oxadiazole moiety, and the final functionalization with the allyl group. Typical reaction conditions include the use of organic solvents such as dichloromethane or tetrahydrofuran, along with catalysts like palladium on carbon for hydrogenation steps. For industrial-scale production, continuous flow synthesis techniques can be employed to enhance efficiency and yield. This process utilizes automated reactors, ensuring consistent reaction conditions and reducing human error. Solvent recovery systems and recycling protocols are integrated to minimize waste and environmental impact.

Comparison with Similar Compounds

Pesticide Derivatives

Compounds :

  • 3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone (Quinconazole)
  • 3-(2,4-dichlorophenyl)-6-fluoro-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone (Fluquinconazole) (Pesticide Glossary: )
  • Core Structure: Quinazolinone (vs. quinazoline-dione in the target compound).
  • Key Substituents : Dichlorophenyl and triazole groups.
  • Biological Activity : Fungicidal action via inhibition of ergosterol biosynthesis.
  • Comparison: The target compound’s oxadiazole and trifluoromethyl groups replace the triazole and dichlorophenyl moieties. The electron-withdrawing CF₃ group in the target compound could enhance membrane permeability compared to dichlorophenyl’s steric bulk.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity
Target Compound Quinazoline-2,4-dione Allyl, oxadiazole-methyl, CF₃-phenyl Under investigation
6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4-dione Pyrimidine-2,4-dione Piperidinylmethyl, dimethylphenoxy Anti-mycobacterial
Quinconazole Quinazolinone Dichlorophenyl, triazole Fungicidal

Table 2: Pharmacokinetic Properties

Compound LogP (Predicted) Metabolic Stability Key Functional Influence
Target Compound ~3.5 (High) High (Oxadiazole) Enhanced membrane penetration
6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4-dione ~2.8 (Moderate) Moderate Improved solubility (Piperidine)
Quinconazole ~4.0 (Very High) Low (Triazole) Steric hindrance (Dichlorophenyl)

Research Findings and Implications

  • Oxadiazole vs. Triazole : The oxadiazole ring in the target compound may improve oxidative stability compared to triazoles, which are prone to metabolic degradation .
  • Trifluoromethyl vs. Halogenated Groups : The CF₃ group’s strong electron-withdrawing nature could enhance binding to hydrophobic enzyme pockets, contrasting with dichlorophenyl’s steric effects .
  • Quinazoline-dione vs.

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